Methyl 5-cyanonorpinane-1-carboxylate

Description

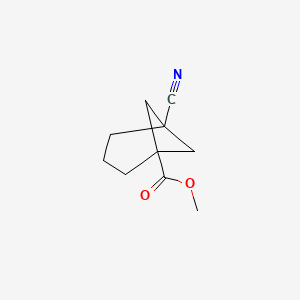

Methyl 5-cyanonorpinane-1-carboxylate is a bicyclic methyl ester featuring a cyano (-CN) substituent at the 5-position of the norpinane backbone. The norpinane core (a norbornane derivative with a fused cyclopropane ring) provides rigidity, while the cyano and ester groups confer polarity and reactivity. This compound is likely synthesized via esterification and cyanation reactions, analogous to methods used for related esters (e.g., methyl cyclopropanecarboxylate derivatives) . Potential applications include pharmaceutical intermediates or specialty polymers, though specific data are unavailable in the provided evidence.

Properties

IUPAC Name |

methyl 5-cyanobicyclo[3.1.1]heptane-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-13-8(12)10-4-2-3-9(5-10,6-10)7-11/h2-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJQLJPHKCROSLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C12CCCC(C1)(C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemistry: Methyl 5-cyanonorpinane-1-carboxylate is used as a building block in organic synthesis, particularly in the construction of complex molecular structures. Biology: It serves as a precursor for bioactive molecules, including potential pharmaceuticals. Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases. Industry: It is utilized in the production of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism by which methyl 5-cyanonorpinane-1-carboxylate exerts its effects depends on its specific application. In drug development, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact mechanism would vary based on the context of its use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

a) Sandaracopimaric Acid Methyl Esters ()

- Structure : Diterpene-derived methyl esters with a tricyclic framework.

- Key Differences: The absence of a cyano group and the presence of hydroxyl or carboxylic acid moieties in sandaracopimaric acid derivatives result in lower polarity compared to Methyl 5-cyanonorpinane-1-carboxylate.

- Applications : Found in plant resins, suggesting roles in natural product chemistry vs. synthetic intermediates for the target compound .

b) Methyl 3-Aminocyclopentanecarboxylate (–8)

- Structure: Monocyclic ester with an amino (-NH₂) substituent.

c) Methyl Salicylate ()

- Structure : Simple aromatic ester with a hydroxyl group.

- Key Differences: The aromatic ring in methyl salicylate confers UV absorption properties, while the bicyclic norpinane framework in the target compound offers steric hindrance, influencing reactivity in synthesis.

- Volatility: Methyl salicylate is highly volatile (BP ~222°C), whereas the norpinane backbone likely increases the boiling point of this compound .

Physical and Chemical Properties (Inferred from )

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.